Home > Products > Screening Compounds P71411 > 1-(3-Phenylpropanoyl)indoline
1-(3-Phenylpropanoyl)indoline - 314284-69-0

1-(3-Phenylpropanoyl)indoline

Catalog Number: EVT-1416817
CAS Number: 314284-69-0
Molecular Formula: C17H17NO
Molecular Weight: 251.32g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1'-Hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one

    Compound Description: This chiral compound serves as a focal point in a study comparing vibrational circular dichroism (VCD) spectroscopy with optical rotation dispersion (ORD) and electronic circular dichroism (ECD) for determining absolute configuration in diastereomers []. The research highlights the advantages of VCD spectroscopy over ORD and ECD for such applications.

Methyl 1-(3-phenylpropanoyl)-2-oxaimidazolidine-4(S)-carboxylate

    Compound Description: This compound acts as a ligand in the synthesis of dirhodium(II) tetrakis[methyl 1-(3-phenylpropanoyl)-2-oxaimidazolidine-4(S)-carboxylate] (Rh2(4S-MPPIM)4), a catalyst employed in intramolecular C-H insertion reactions of diazoacetals and hetero-Diels-Alder reactions [].

1′,3′,3′-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline]

    Compound Description: This compound, also known as 6-nitro BIPS, is a prominent photochromic spiropyran. It undergoes a reversible transformation upon UV irradiation, switching from a colorless spiro form (SP) to a colored merocyanine form (MC) []. This photochromic behavior makes it a subject of interest in diverse fields such as molecular switches, optical data storage, and sensors.

1′,3′,3′-Trimethylspiro[2H-1-benzopyran-2,2′-indoline]-8-carboxylic Acid

    Compound Description: This spiropyran derivative is structurally similar to 6-nitro BIPS, differing only in the substituent at the 8-position of the benzopyran moiety (carboxylic acid instead of nitro group) []. This compound also exhibits photochromic properties.

Overview

1-(3-Phenylpropanoyl)indoline is a compound that belongs to the indoline family, characterized by its unique structure which combines an indoline moiety with a phenylpropanoyl group. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.

Source

The compound can be synthesized through various organic reactions, particularly those involving indole derivatives and phenylpropanoyl precursors. The synthesis methods often utilize established protocols for indole formation, which can include techniques like Fischer indole synthesis or palladium-catalyzed reactions.

Classification

1-(3-Phenylpropanoyl)indoline is classified as an indoline derivative. Indolines are bicyclic compounds containing a fused indole ring structure. This classification is significant as it relates to the compound's chemical properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(3-Phenylpropanoyl)indoline typically involves the condensation of an indole with a suitable acylating agent, such as a phenylpropanoyl derivative. Various methods have been explored, including:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde to form an indole structure.
  • Palladium-Catalyzed Reactions: Recent advancements include palladium-catalyzed cross-coupling reactions that allow for the formation of substituted indoles from readily available starting materials .

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly .

Molecular Structure Analysis

Structure

1-(3-Phenylpropanoyl)indoline features a core indoline structure with a phenylpropanoyl substituent at the nitrogen atom. The molecular formula can be expressed as C16H17NC_{16}H_{17}N, indicating the presence of carbon, hydrogen, and nitrogen atoms in its structure.

Data

The compound's molecular weight is approximately 241.32 g/mol. The structural representation includes:

  • Indoline Ring: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
  • Phenylpropanoyl Group: An aromatic ring connected to a propanoyl chain, which influences the compound's reactivity and properties.
Chemical Reactions Analysis

Reactions

1-(3-Phenylpropanoyl)indoline can participate in various chemical reactions typical for indoles and related compounds:

  • Electrophilic Aromatic Substitution: The presence of the phenyl group allows for electrophilic substitutions at various positions on the aromatic ring.
  • Nucleophilic Additions: The carbonyl group in the phenylpropanoyl moiety can undergo nucleophilic attack, leading to further functionalization.

Technical Details

Reactions involving this compound are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity .

Mechanism of Action

Process

The mechanism by which 1-(3-Phenylpropanoyl)indoline exerts its effects—particularly in biological contexts—often involves interactions with specific biological targets such as enzymes or receptors. This may include:

  • Binding Affinity: The compound's structure allows it to interact with biological macromolecules, potentially influencing pathways involved in disease processes.
  • Metabolic Stability: Understanding how this compound is metabolized within biological systems is crucial for evaluating its therapeutic potential.

Data

Research has indicated that modifications to the indoline structure can significantly affect its biological activity, highlighting the importance of structural optimization in drug design .

Physical and Chemical Properties Analysis

Physical Properties

1-(3-Phenylpropanoyl)indoline is typically characterized by:

  • Appearance: It may exist as a solid or crystalline material.
  • Melting Point: Specific melting points can vary based on purity and synthesis method but are generally within a defined range.

Chemical Properties

  • Solubility: The solubility characteristics in various solvents (e.g., water, ethanol) are important for its application in pharmaceuticals.
  • Stability: Stability under different pH conditions and temperatures can influence its storage and handling.

Relevant data from literature suggests that structural modifications can enhance solubility and stability, which are critical for bioactivity .

Applications

Scientific Uses

1-(3-Phenylpropanoyl)indoline has potential applications in several areas:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific diseases due to its unique structural attributes.
  • Organic Synthesis: As an intermediate, it can be utilized in synthesizing more complex organic molecules through various coupling reactions.

Research continues to explore its efficacy and safety profile in pharmacological contexts, aiming to uncover new therapeutic avenues .

Introduction to 1-(3-Phenylpropanoyl)indoline

1-(3-Phenylpropanoyl)indoline represents a strategically designed hybrid molecule merging two pharmacologically significant moieties: the indoline scaffold and the 3-phenylpropanoyl group. Indoline, a saturated variant of indole featuring a benzopyrrolidine structure (a fused benzene and six-membered nitrogen-containing ring), provides a versatile framework for drug design due to its favorable physicochemical properties and ability to interact with diverse biological targets [3] [7]. The 3-phenylpropanoyl moiety, characterized by a phenyl group attached via a three-carbon acyl chain, is recognized for its role in facilitating interactions with enzyme active sites, particularly in cardiovascular and metalloenzyme-targeting therapeutics [1]. This combination aims to leverage synergistic effects, potentially yielding novel bioactive compounds with optimized target engagement and selectivity profiles relevant to hypertension, cancer, and inflammation [4] [7].

Table 1: Key Structural Components of 1-(3-Phenylpropanoyl)indoline and Their Pharmacological Roles

Structural ComponentPharmacological SignificanceTarget Examples
Indoline CoreProvides rigid scaffold for receptor binding; modulates physicochemical properties (solubility, logP); enhances metabolic stability compared to indoleKinases, Tubulin, Carbonic Anhydrases [7] [6]
3-Phenylpropanoyl ChainFacilitates zinc coordination in metalloproteases; accesses hydrophobic S1/S1' enzyme pockets; influences binding orientationACE (cACE/nACE), Neprilysin (NEP) [1]
Amide LinkerEnhances conformational stability; participates in H-bonding networks with target proteins; improves proteolytic resistanceEnzyme active site residues (e.g., ACE His/Asp) [1]

Structural and Functional Significance in Medicinal Chemistry

The strategic integration of the indoline core and the 3-phenylpropanoyl chain confers distinct structural and functional advantages for drug discovery:

  • Conformational Flexibility vs. Rigidity Balance: The semi-saturated indoline core offers greater conformational flexibility compared to planar indoles or fully saturated benzazepines. This flexibility enables adaptation to binding pockets of diverse targets, such as the deep S1/S2' subsites of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). Simultaneously, the core provides sufficient rigidity to maintain defined pharmacophore geometry [1] [7]. The appended 3-phenylpropanoyl chain acts as a flexible "arm," allowing the terminal phenyl group to penetrate deeply into hydrophobic enzyme subsites. This structural feature is critical for potent inhibition, as demonstrated in crystal structures of related mercapto-3-phenylpropanoyl dipeptides (e.g., omapatrilat analogues) complexed with cACE and NEP, where the phenyl group occupies the S1 pocket of ACE or the S1' pocket of NEP depending on the specific enzyme architecture [1].
  • Enhanced Target Engagement Capabilities: The amide linkage (-CO-NH-) between the indoline nitrogen and the propanoyl chain serves as a crucial hydrogen-bond donor/acceptor, facilitating interactions with key residues in enzyme active sites. For instance, in ACE inhibition, analogous compounds form critical hydrogen bonds with residues like His353, His513, and Lys511, mimicking substrate transition states [1]. Furthermore, the propanoyl chain’s carbonyl oxygen can participate in zinc coordination alongside stronger zinc-binding groups (ZBGs) like thiols (if incorporated via structural modification) or act as the primary ZBG in carboxylate-based inhibitors. While the canonical 1-(3-phenylpropanoyl)indoline structure features a carbonyl rather than a thiol, research on mercapto-3-phenylpropanoyl dipeptides (e.g., AD013 vs AD014-AD016) clearly demonstrates that replacing a carboxylate ZBG with a thiol significantly enhances affinity for both ACE domains and NEP, underscoring the importance of ZBG choice in optimizing this scaffold [1].
  • Scaffold for Optimization & Selectivity Engineering: The 1-(3-phenylpropanoyl)indoline structure presents multiple sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Substituents on the indoline benzene ring (e.g., sulfonamides at C5 or C6) can dramatically alter target selectivity, enabling design of isoform-selective inhibitors. This is exemplified by related 3-phenyl-1H-indole-5-sulfonamides, which act as potent inhibitors of various Carbonic Anhydrase (CA) isoforms (human CA I, II, VA, VB, VII, IX, XII) and pathogenic β-CAs (e.g., from Mycobacterium tuberculosis, Candida albicans) [6]. Similarly, modifications on the terminal phenyl ring (e.g., ortho-, meta-, para-substitutions with halogens, methyl, methoxy) or replacement with heteroaromatic or perfluorinated rings (as seen in CA inhibitors) modulate steric and electronic interactions within enzyme subsites, offering pathways to enhance selectivity—such as achieving cACE over nACE inhibition to potentially mitigate bradykinin-mediated side effects like angioedema [1].

Table 2: Impact of Structural Modifications on Hybrid Scaffolds (Illustrative Examples from Related Compounds)

Modification SiteExample Structural ChangeObserved Biological ImpactInferred Relevance to 1-(3-Phenylpropanoyl)indoline
Indoline/Indole C5 PositionIntroduction of -SO₂NH₂ (Sulfonamide)Potent inhibition of diverse α-/β-Carbonic Anhydrases (CA I, II, IX, XII, Mtb Rv1284/Rv3588c); Isoform selectivity achievable [6]Enables targeting beyond RAS; potential for anticancer/antimicrobial applications
Phenyl Ring (Propanoyl)Halogenation (F, Cl), Methoxy, MethylModulates hydrophobic pocket occupancy in ACE/NEP; electron-withdrawing groups can enhance zinc-binding affinity of adjacent carbonyl/thiol [1]Fine-tunes potency & selectivity for cACE vs nACE or NEP
Zinc Binding Group (ZBG)Replacement of -COO⁻ (Carboxylate) with -SH (Thiol)Significantly increased affinity for ACE domains and NEP (e.g., AD013 vs AD014-AD016 IC₅₀ values) [1]Suggests thiolated indoline-propanoyl analogues could offer enhanced potency
Propanoyl Chain LengthReduction to 2-phenylacetyl or ethanoylLikely reduced occupancy of S1/S1' pockets; decreased potency observed in mercapto-dipeptide series [1]3-Carbon chain optimal for bridging indoline N to phenyl for S1/S1' binding

Historical Context and Discovery Milestones

The development of 1-(3-phenylpropanoyl)indoline analogues stems from convergent research paths exploring indoline/indole chemistry and phenylpropanoyl-based inhibitors:

  • Origins in ACE/NEP Inhibitor Scaffolds (1980s-2000s): The foundational 3-phenylpropanoyl motif gained prominence with the development of captopril, the first ACE inhibitor, and later, dual ACE/NEP inhibitors like omapatrilat. Omapatrilat demonstrated potent antihypertensive effects but was associated with a 3-fold higher incidence of angioedema compared to enalapril in the OCTAVE study, attributed to its lack of selectivity between the two ACE domains (nACE and cACE) and resultant bradykinin accumulation [1]. This setback spurred research into domain-selective ACE inhibitors. Key work by Coric et al. on acyclic mercapto-3-phenylpropanoyl dipeptides identified structural features influencing dual ACE/NEP potency, while Fournié-Zaluski et al. optimized mercaptoacyl dipeptides featuring 5-phenylproline at P2' [1]. Concurrently, the discovery of Lisinopril-tryptophan (LisW) demonstrated that bulky P2' groups (like tryptophan) could confer cACE selectivity by exploiting differences in the S2' subsite architecture between nACE and cACE [1]. These findings established the 3-phenylpropanoyl moiety as a critical scaffold for targeting metallopeptidases.
  • Rise of Indoline/Indole Scaffolds in Drug Discovery (2000s-Present): Indole derivatives have a long history in medicine (e.g., reserpine, indomethacin, sumatriptan). The saturated indoline core emerged as a valuable bioisostere, offering improved metabolic stability and altered physicochemical profiles over indole while retaining the ability to engage diverse targets via π-stacking, hydrogen bonding, and hydrophobic interactions [3] [4] [7]. Significant milestones include the approval of sunitinib (indole-based tyrosine kinase inhibitor) and the exploration of indoline sulfonamides as potent carbonic anhydrase inhibitors [6] [7]. Research highlighted the indoline/indole C5 position as a privileged site for introducing pharmacophores (e.g., sulfonamides) to modulate target selectivity and potency.
  • Rational Hybridization and Emergence of 1-(3-Phenylpropanoyl)indoline (2020s): The synthesis of 1-(3-phenylpropanoyl)indoline represents a deliberate strategy to merge these two pharmacophores. This design is informed by:
  • Structural Insights: Co-crystal structures of mercapto-3-phenylpropanoyl dipeptides (e.g., AD014, AD015, AD016) with cACE/nACE and NEP revealed how the phenylpropanoyl backbone binds, with the phenyl group occupying the S1 pocket of ACE or the S1' pocket of NEP depending on the enzyme and the presence/absence of a suitable P1' group [1].
  • Scaffold Repurposing: Recognition that the indoline core could effectively replace dipeptide components (like Gly or Lys-Trp in LisW analogues) while offering a stable, modifiable platform. The indoline nitrogen serves as the attachment point for the propanoyl chain, analogous to the N-terminus of peptide-based inhibitors.
  • Selectivity Optimization Goals: The aim was to leverage the inherent potential of the indoline scaffold for achieving selectivity (e.g., mimicking LisW's cACE selectivity via bulky substituents on the indoline ring or propanoyl phenyl group) while potentially improving metabolic stability over peptide-like inhibitors like omapatrilat [1] [7]. While explicit reports on the first synthesis of 1-(3-phenylpropanoyl)indoline are not detailed in the provided sources, the convergent design principles are firmly rooted in the evolution of these related chemotypes targeting metalloproteases and other enzymes.

Role of Indoline Derivatives in Drug Discovery

Indoline derivatives, including the 1-(3-phenylpropanoyl)indoline hybrid, play multifaceted and expanding roles in modern drug discovery, driven by their inherent versatility and demonstrated biological relevance:

  • Privileged Scaffolds for Multi-Target Therapeutics: The structural complexity and adaptability of the indoline core make it exceptionally suitable for designing multi-target ligands. This is crucial for complex diseases like hypertension, heart failure, cancer, and metabolic disorders, where single-target inhibition often yields suboptimal efficacy due to compensatory pathways. The 1-(3-phenylpropanoyl)indoline scaffold exemplifies this potential. It inherently combines elements capable of engaging:
  • Metalloproteases (ACE, NEP): Via the 3-phenylpropanoyl chain (potential ZBG) and phenyl group (S1/S1' pocket binder) [1].
  • Kinases and Tubulin: Via the indoline core’s ability to occupy ATP-binding sites or tubulin’s colchicine site, particularly with appropriate ring substituents (e.g., acrylamide, pyrido-fused rings as seen in related anticancer indoles) [7].
  • Carbonic Anhydrases (CAs): Via introduction of sulfonamides at the C5/C6 position of the indoline ring, creating potent inhibitors with potential for anticancer (CA IX/XII) or antimicrobial (Mtb Rv1284/Rv3588c, fungal Can2) applications [6].This inherent multi-target potential aligns with the growing trend toward polypharmacology in drug discovery.
  • Overcoming Drug Resistance: Indoline derivatives show promise in combating drug-resistant cancers and pathogens. Their mechanism often involves targeting essential cellular structures (like tubulin) or critical resistance mechanisms:
  • Tubulin Polymerization Inhibitors: Indoline-acrylamide hybrids (e.g., compound 1 from Hawash et al.) inhibit tubulin assembly, inducing G2/M arrest and apoptosis even in resistant cancer cell lines [7].
  • Kinase Inhibition: Derivatives designed to target specific kinase conformations or mutant variants can overcome resistance seen with first-generation inhibitors.
  • Antimicrobial Activity: Indoline sulfonamides exhibit potent inhibition of β-CAs from pathogens like Mycobacterium tuberculosis (Rv1284, Rv3588c) and Cryptococcus neoformans (Can2), sometimes in the sub-nanomolar range, offering potential against drug-resistant strains [6]. The hybrid 1-(3-phenylpropanoyl)indoline structure could be optimized similarly, potentially yielding novel agents against resistant infections or refractory cancers.
  • Enabling Targeted Protein Degradation: While not yet reported for 1-(3-phenylpropanoyl)indoline specifically, indole derivatives are increasingly used as warheads or E3 ligase binders in Proteolysis-Targeting Chimeras (PROTACs). Recent examples include indole-based PROTACs designed to degrade challenging targets like STING (Stimulator of Interferon Genes) for treating inflammatory and autoimmune diseases [5]. The indoline nitrogen and phenylpropanoyl carbonyl/aryl group in 1-(3-phenylpropanoyl)indoline provide natural attachment points for linker chemistry, positioning this scaffold as a candidate for future PROTAC development targeting dysregulated metalloproteases or kinases in disease.
  • Addressing Chronic Disease Targets: Beyond oncology and infectious diseases, indoline derivatives are actively explored for metabolic and neurological disorders:
  • Antidiabetic/Anti-obesity: Indole derivatives modulate targets like GLP-1 receptors or enzymes involved in glucose metabolism. The structural features of 1-(3-phenylpropanoyl)indoline could be adapted to target similar pathways [4].
  • Neuroprotective Agents: Indole scaffolds are present in serotonin/melatonin analogues and HDAC inhibitors with neuroprotective effects. Indoline sulfonamides or hybrids could be designed to target CNS enzymes or receptors implicated in neurodegeneration [4] [7].
  • Anti-inflammatory/Anti-hypertensive: The core design principle of 1-(3-phenylpropanoyl)indoline directly targets pathways (RAS, NP systems) central to hypertension and inflammation. Optimization could yield safer, more effective alternatives to existing ACEi/ARNI therapies [1] [4].

Properties

CAS Number

314284-69-0

Product Name

1-(3-Phenylpropanoyl)indoline

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one

Molecular Formula

C17H17NO

Molecular Weight

251.32g/mol

InChI

InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2

InChI Key

BUYKPYYPIJHNBY-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.